molecular formula C17H15N3O4S2 B2618743 N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide CAS No. 899724-63-1

N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide

Cat. No. B2618743
CAS RN: 899724-63-1
M. Wt: 389.44
InChI Key: AKSRJSRPUVWSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide, also known as ABT-263 or Navitoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. The BCL-2 family of proteins are key regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-263 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W, thereby disrupting protein-protein interactions that promote cell survival. By inhibiting these proteins, N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide induces apoptosis in cancer cells that rely on BCL-2 family proteins for survival.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has been shown to induce apoptosis in cancer cells, leading to tumor regression. However, it can also induce apoptosis in normal cells that express BCL-2 family proteins, leading to potential toxicities. N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has been shown to cause thrombocytopenia, or low platelet count, which can lead to bleeding complications. Additionally, N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide can cause dose-limiting toxicities in the gastrointestinal tract and liver.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has been extensively studied in preclinical models of cancer and has shown efficacy in a variety of cancer types. However, N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide can also induce toxicities in normal cells that express BCL-2 family proteins, which can limit its use in certain experiments.

Future Directions

There are several future directions for the development of N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide and related compounds. One direction is the development of more selective inhibitors that target specific BCL-2 family proteins, which could potentially reduce toxicities. Another direction is the combination of N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the use of N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide as a biomarker to predict response to therapy could be explored. Overall, N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has shown promising results in preclinical studies and clinical trials, and further research is needed to fully understand its potential as a cancer therapy.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide involves several steps, starting with the reaction of 3-acetylphenol with thionyl chloride to form 3-acetylphenyl chloride. This is then reacted with 2-mercaptobenzothiazole to form the intermediate 3-acetylphenyl 2-mercaptobenzothiazole. Finally, this intermediate is reacted with acetic anhydride to form N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has been extensively studied in preclinical models of cancer, including in vitro cell line studies and in vivo xenograft models. These studies have shown that N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide can induce apoptosis in cancer cells that overexpress BCL-2 family proteins, leading to tumor regression. N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has shown efficacy in a variety of cancer types, including lymphoma, leukemia, lung cancer, breast cancer, and ovarian cancer.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-11(21)12-5-4-6-13(9-12)18-16(22)10-25-17-19-14-7-2-3-8-15(14)26(23,24)20-17/h2-9H,10H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSRJSRPUVWSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.